N-Allyl-N-isopropylamine Hydrobromide: Chemical Identity, Synthesis, and Proteomic Applications
N-Allyl-N-isopropylamine Hydrobromide: Chemical Identity, Synthesis, and Proteomic Applications
Executive Summary
In the landscape of organic synthesis and advanced proteomics, secondary amines bearing both allyl and isopropyl moieties serve as versatile bifunctional building blocks. N-allyl-N-isopropylamine is highly sought after for its unique steric profile and the orthogonal reactivity of its terminal alkene. However, researchers frequently encounter database ambiguity regarding its Chemical Abstracts Service (CAS) registry numbers. This technical whitepaper definitively resolves the chemical identity of N-allyl-N-isopropylamine and its hydrobromide salt, detailing their distinct physical properties, synthetic pathways, and optimized, self-validating protocols for proteomic derivatization.
Part 1: Resolving CAS Ambiguity & Chemical Architecture
A critical point of failure in reagent procurement is the conflation of an amine's free base with its salt form.
According to, the free base, N-allyl-N-isopropylamine , is registered under CAS 35000-22-7 [1]. While useful in anhydrous organic synthesis, its volatility, low aqueous solubility, and susceptibility to atmospheric oxidation limit its utility in benchtop biological assays.
Conversely, the hydrobromide salt, N-allyl-N-isopropylamine hydrobromide , is registered under CAS 99726-37-1 [2]. The protonation of the secondary amine by hydrobromic acid yields a stable, highly crystalline solid. This salt form is the preferred reagent for proteomics[3] due to its superior shelf-life, precise weighability, and immediate solubility in aqueous buffers.
Table 1: Chemical Identity and Physical Properties
| Property | Free Base | Hydrobromide Salt |
| CAS Number | 35000-22-7[1] | 99726-37-1[2] |
| IUPAC Name | N-isopropylprop-2-en-1-amine[4] | N-isopropylprop-2-en-1-amine hydrobromide[2] |
| Molecular Formula | C₆H₁₃N[1] | C₆H₁₄BrN[5] |
| Molecular Weight | 99.17 g/mol [1] | 180.09 g/mol [5] |
| Physical State | Volatile Liquid | Crystalline Solid |
| Aqueous Solubility | Low to Moderate | High |
Part 2: Synthetic Pathways & Salt Formation
The synthesis of N-allyl-N-isopropylamine typically proceeds via the nucleophilic substitution (SN2) of allyl bromide by isopropylamine. Because isopropylamine is a primary amine, controlling the stoichiometry and utilizing steric hindrance is essential to prevent over-alkylation into an unwanted tertiary amine. Following the isolation of the free base (CAS 35000-22-7), the compound is treated with anhydrous hydrobromic acid (HBr) to precipitate the hydrobromide salt (CAS 99726-37-1)[2].
Fig 1: Synthetic pathway and salt formation of N-allyl-N-isopropylamine hydrobromide.
Part 3: Mechanistic Utility in Proteomics
N-allyl-N-isopropylamine is widely utilized as a specialty product for proteomics research[1]. In proteomic workflows, it serves as an advanced derivatization agent. The allyl group provides a bioorthogonal handle for downstream cross-linking or enrichment via thiol-ene "click" chemistry. Meanwhile, the isopropyl group offers a hydrophobic shield that can predictably alter peptide retention times during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Using the hydrobromide salt (CAS 99726-37-1) ensures that the molarity of the derivatization stock is exact, a critical factor for reproducible labeling efficiencies across biological replicates.
Part 4: Self-Validating Experimental Protocol
To ensure high-fidelity data in proteomics, the following protocol outlines the targeted derivatization of peptides using N-allyl-N-isopropylamine hydrobromide.
Fig 2: Experimental workflow for protein derivatization using CAS 99726-37-1.
Step-by-Step Methodology: Aqueous Derivatization
1. Sample Preparation Resuspend 100 µg of protein extract in 100 µL of 200 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.5).
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Expertise & Causality: The hydrobromide salt (CAS 99726-37-1) releases hydrobromic acid upon dissolution. A high-capacity buffer like 200 mM TEAB is strictly required to neutralize this acid and maintain the alkaline pH necessary for the nucleophilic attack of primary amines.
2. Reduction & Alkylation Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM and incubate at 55°C for 1 hour. Follow by alkylating thiols with 20 mM iodoacetamide in the dark for 30 minutes.
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Expertise & Causality: Disulfide bonds must be reduced and capped to prevent the allyl moiety of the derivatization agent from engaging in off-target thiol-ene side reactions under ambient light.
3. Reagent Preparation Prepare a fresh 100 mM stock of N-allyl-N-isopropylamine hydrobromide in LC-MS grade water.
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Expertise & Causality: The hydrobromide salt is highly water-soluble, allowing for organic-solvent-free stock preparation. This prevents solvent-induced protein precipitation, a common issue when attempting to use the hydrophobic free base (CAS 35000-22-7).
4. Derivatization Introduce the reagent to the protein mixture to achieve a 10 mM final concentration. Add a coupling agent (e.g., EDC) if targeting carboxyl groups. Incubate at room temperature for 2 hours.
5. Validation & Cleanup (Self-Validating System) Quench the reaction with 1% hydroxylamine. Desalt the sample using C18 Spin Columns.
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Trustworthiness & Validation: Analyze a 1 µg aliquot via LC-MS/MS. A successful reaction is internally validated by a uniform mass shift corresponding to the addition of the N-allyl-N-isopropylamine moiety. If the labeling efficiency is <95%, it indicates a failure in pH maintenance during Step 1, requiring an immediate buffer capacity check.
References
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CP Lab Safety. "N-allyl-N-isopropylamine, min 97%, 1 gram". Calpaclab. [Link]
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National Institute of Standards and Technology. "Isopropylamine, n-allyl-". NIST Chemistry WebBook. [Link]
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Chemchart. "N-allyl-N-isopropylamine hydrobromide (99726-37-1)". Chemchart Chemical Database. [Link]
Sources
- 1. N-allyl-N-isopropylamine | CAS 35000-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 99726-37-1|N-Isopropylprop-2-en-1-amine hydrobromide|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Isopropylamine, n-allyl-, [webbook.nist.gov]
- 5. Isopropyl amin | Sigma-Aldrich [sigmaaldrich.com]
